Potassium aminobenzoate
Overview
Description
Potassium aminobenzoate is a form of Vitamin B that supports many important body functions . It is used to treat fibrosis, a condition in which the skin and underlying tissues tighten and become less flexible . This condition occurs in diseases such as dermatomyositis, morphea, Peyronie’s disease, scleroderma, and linear scleroderma .
Synthesis Analysis
This compound, also known as PABA, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .Molecular Structure Analysis
The molecular formula of this compound is C7H6NO2K . Its average mass is 175.226 Da and its monoisotopic mass is 175.003555 Da .Chemical Reactions Analysis
Benzocaine, an ethyl ester of p-aminobenzoic acid, is a local anesthetic generally used as a topic pain reliever . The electrophilic and nucleophilic reactions of benzocaine are the most common procedures to construct a library of benzocaine derivatives, which have promising features that could be correlated with their biological activities .Physical and Chemical Properties Analysis
This compound has a molecular formula of C7H6NO2K and an average mass of 175.226 Da . It is reactive with oxidizing agents .Scientific Research Applications
Treatment of Peyronie's Disease and Liver Toxicity Concerns :
- Potassium para-aminobenzoate is used in treating Peyronie's disease, a condition affecting the penis. However, its use has been associated with cases of acute liver injury. Recovery from hepatitis occurred 4 months after discontinuation of the drug (Roy & Carrier, 2008).
Use in Dermatological Conditions :
- The drug has been reported to significantly improve symptoms in patients with lichen sclerosus, a skin condition, characterized by a decrease in symptoms and flattening of skin lesions (Penneys, 1984).
Role in Urine Collection Studies :
- Potassium aminobenzoate, as an alternative to para-aminobenzoic acid (PABA), has been validated for use in assessing the completeness of 24-hour urine collections in nutritional studies (Sharma et al., 2014).
Ineffectiveness in Treating Scleroderma :
- A study found that this compound did not significantly alter skin changes in patients with scleroderma, a disease that involves hardening and tightening of the skin and connective tissues (Clegg et al., 1994).
In Vitro Effects on Cell Growth and Macromolecule Synthesis :
- The compound inhibits the growth and macromolecule synthesis in fibroblasts from normal human skin, scleroderma patients, and rheumatoid synovial cells (Priestley & Brown, 1979).
Investigation of Drug-Induced Liver Injury :
- A study focused on the kinetics of human leukocyte antigen receptor during liver injury induced by potassium para-aminobenzoate, confirming its role in drug-induced liver injury (Plüß et al., 2022).
Empirical Use in Scleroderma :
- Potassium para-aminobenzoate has been used empirically in treating scleroderma and related conditions, despite limited evidence supporting its effectiveness in affecting fibrosis or fibrous tissue (Drug and Therapeutics Bulletin, 1968).
Use in Urology :
- The drug was evaluated for its effectiveness in assisting with visual internal urethrotomy for urethral stricture, showing significant effects in reducing recurrent urethral stricture (Kim et al., 2015).
- Another study reported improvement in Peyronie's disease symptoms with Potaba treatment, suggesting its potential usefulness despite the need for more controlled studies (Carson, 1997).
Liver Function Test Findings :
- An analysis of clinical and laboratory hepatic findings in scleroderma patients suggested that long-term potassium para-aminobenzoate therapy is not hepatotoxic and that acute hepatic reaction to the drug is rare (Zarafonetis et al., 1986).
Use in Metabolic Balance Studies :
- Potassium para-aminobenzoate has been employed to monitor compliance with prescribed dietary regimens during metabolic balance studies in humans (Roberts et al., 1990).
Mechanism of Action
Safety and Hazards
Potassium aminobenzoate may cause serious side effects. Call your doctor at once if you have nausea, loss of appetite, blue-colored skin, fever, chills, cough, sore throat, or low blood sugar . The safety concerns about this compound stem from the fact that in warm conditions or with exposure to ultraviolet light, the compound can react with chemicals in some drinks .
Properties
IUPAC Name |
potassium;2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHYHUKASKGPF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927534 | |
Record name | Potassium 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-13-7, 37960-65-9 | |
Record name | Potassium aminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 2-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium aminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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